Diisopropyl xanthogen disulfide

描述

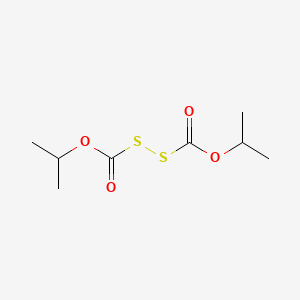

Structure

3D Structure

属性

IUPAC Name |

O-propan-2-yl (propan-2-yloxycarbothioyldisulfanyl)methanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S4/c1-5(2)9-7(11)13-14-8(12)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWQICJTBOCQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=S)SSC(=S)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871588 | |

| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-65-7 | |

| Record name | Diisopropylxanthogen disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl xanthogen disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diproxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diproxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIISOPROPYL XANTHOGEN DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBY6YAH96E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisopropyl xanthogen disulfide synthesis from isopropanol and carbon disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl xanthogen disulfide is a crucial organosulfur compound with diverse applications, including as a vulcanization accelerator, a molecular weight regulator in polymerization, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound from isopropanol (B130326) and carbon disulfide. It details the prevalent two-step synthetic route involving the formation of an intermediate xanthate salt followed by oxidative coupling, as well as more recent one-pot methodologies. This document furnishes detailed experimental protocols, a comparative summary of quantitative data, and schematic diagrams of the reaction pathway and experimental workflow to aid researchers in the efficient and safe synthesis of this versatile compound.

Introduction

The synthesis of this compound from isopropanol and carbon disulfide is a fundamental process in industrial and laboratory settings. The most common approach involves a two-step reaction.[3] In the first step, isopropanol reacts with carbon disulfide in the presence of a strong base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, to form the corresponding isopropyl xanthate salt.[4][5] The subsequent step involves the oxidation of this xanthate salt to yield this compound.[3][6] Various oxidizing agents, including sodium hypochlorite (B82951), hydrogen peroxide, and iodine, have been employed for this transformation.[3][6][7]

Recent advancements have focused on developing more efficient and environmentally friendly one-pot syntheses, which integrate the xanthate formation and oxidation steps, thereby simplifying the process and potentially increasing overall yield and purity.[3][6] This guide will explore both the traditional two-step method and a modern one-pot approach.

Reaction Mechanism

The synthesis proceeds through two key stages:

-

Formation of Isopropyl Xanthate Salt: Isopropanol is first deprotonated by a strong base to form an isopropoxide anion. This nucleophilic isopropoxide then attacks the electrophilic carbon of carbon disulfide, resulting in the formation of the sodium or potassium salt of isopropyl xanthate.[8][9]

-

Oxidative Dimerization: The isopropyl xanthate salt is then oxidized. This process involves the removal of two electrons from two xanthate molecules, leading to the formation of a disulfide bond and yielding this compound.[6]

Below is a diagram illustrating the general reaction pathway.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for both a traditional two-step synthesis and a more streamlined one-pot synthesis.

Two-Step Synthesis of this compound

This method involves the initial isolation of the isopropyl xanthate salt, followed by its oxidation.

Step 1: Synthesis of Sodium Isopropyl Xanthate [3]

-

To a reactor equipped with a mechanical stirrer, add 66g (1.1 mole) of isopropanol, 76g (1.0 mole) of carbon disulfide, and 400g of toluene.

-

While stirring, gradually add 82g (2.0 mole) of powdered sodium hydroxide (98% purity) over a period of 4 hours.

-

Maintain the reaction temperature between 25-30°C using an external cooling bath.

-

After the addition of sodium hydroxide is complete, continue stirring for an additional 2 hours at the same temperature.

-

Filter the resulting crystalline sodium isopropyl xanthate and dry it under vacuum at 60-80°C.

Step 2: Oxidation of Sodium Isopropyl Xanthate to this compound [3]

-

In a reaction vessel, prepare a solution of 420g of water, 180g of isopropanol, and 60g (0.31 mole, based on 82.9% purity from a similar synthesis) of the prepared sodium isopropyl xanthate.

-

Stir the mixture and cool it to approximately 0°C.

-

Slowly add 57g of aqueous sodium hypochlorite solution (30% purity, 0.23 mole) dropwise over about 30 minutes.

-

During the reaction, this compound will precipitate from the solution.

-

Filter the product and wash it with pure water.

-

Dry the final product under vacuum at approximately 50°C.

One-Pot Synthesis of this compound[6]

This efficient method generates the xanthate salt in situ and oxidizes it in the same reaction vessel.

-

In a suitable reaction flask, reflux a mixture of potassium hydroxide pellets (25 mmol) and isopropanol (25 mmol) in 10 mL of acetonitrile (B52724) for 20 minutes.

-

Allow the mixture to cool to room temperature.

-

Slowly add carbon disulfide (30 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for a duration specified by monitoring the reaction progress (e.g., by TLC).

-

In a separate flask, dissolve iodine (12.5 mmol) in 10 mL of water.

-

Add the aqueous iodine solution to the reaction mixture and stir at room temperature for 15 minutes.

-

Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (B1210297) (3 x 25 mL).

-

Combine the organic layers, wash with a 5% aqueous sodium thiosulfate (B1220275) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic approaches to provide a comparative overview of yields and purity.

| Synthesis Method | Base | Oxidizing Agent | Solvent(s) | Yield (%) | Purity (%) (Method) | Reference |

| Two-Step | Sodium Hydroxide | Sodium Hypochlorite | Toluene, Water, Isopropanol | 79 | 82.9 (Intermediate) | [3] |

| One-Pot (with Chlorine) | Sodium Hydroxide | Chlorine | Isopropanol | 94.2 | 98.8 (HPLC) | [3] |

| One-Pot (with Iodine) | Potassium Hydroxide | Iodine | Acetonitrile, Water | High | Not Specified | [6] |

| Multi-step (H2O2) | Sodium Hydroxide | Hydrogen Peroxide | Tetrahydrofuran, Water | 71 | 99.5 | [7] |

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow from synthesis to analysis.

Safety Considerations

-

Carbon Disulfide (CS2): Highly flammable, volatile, and toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Alkali Hydroxides (NaOH, KOH): Corrosive. Avoid contact with skin and eyes.

-

Oxidizing Agents: Can be hazardous and should be handled with care according to their specific safety data sheets.

-

Solvents: Organic solvents such as toluene, acetonitrile, and ethyl acetate are flammable. Ensure proper grounding and avoid ignition sources.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from isopropanol and carbon disulfide can be effectively achieved through both traditional two-step and modern one-pot methodologies. The choice of method may depend on the desired scale, purity requirements, and available resources. The one-pot synthesis using chlorine as an oxidizing agent has shown high yield and purity.[3] This guide provides the necessary technical details to enable researchers to reproduce and adapt these synthetic protocols for their specific needs, while adhering to essential safety practices. The provided diagrams and data tables serve as quick references for understanding the reaction pathway and comparing the efficacy of different synthetic strategies.

References

- 1. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]

- 2. This compound | 105-65-7 | MOLNOVA [molnova.com]

- 3. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]

- 4. US2678939A - Method of preparing alkali metal xanthates - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. CN104774166A - Synthetic method for disulfide diisopropyl xanthate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diisopropyl Xanthogen Disulfide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl xanthogen disulfide, also known by various synonyms including di-isopropyl-xanthogenate and Diproxid, is an organosulfur compound with significant applications in industrial and research settings.[1] Its unique chemical properties make it a valuable reagent in rubber vulcanization and as a precursor in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectral characteristics, and key applications, with a focus on information relevant to researchers in chemistry and drug development.

Chemical Structure and Identification

This compound is characterized by a disulfide bond linking two isopropoxythiocarbonyl groups. The molecule possesses a symmetrical structure with the formula C8H14O2S4.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | O,O'-diisopropyl dithiobis(thioformate) |

| CAS Number | 105-65-7 |

| Molecular Formula | C8H14O2S4 |

| Molecular Weight | 270.46 g/mol |

| SMILES | CC(C)OC(=S)SSC(=S)OC(C)C[1] |

| InChI Key | ZWWQICJTBOCQLA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a yellow crystalline solid with limited solubility in water but soluble in organic solvents.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 54-56 °C | --INVALID-LINK-- |

| Boiling Point | 316.5 °C (predicted) | --INVALID-LINK-- |

| Density | 1.275 g/cm³ (predicted) | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isopropyl alcohol with carbon disulfide in the presence of a base to form an isopropyl xanthate salt, which is then oxidized to the disulfide.[3][4][5]

General Reaction Scheme

The overall synthesis can be represented by the following two-step process:

-

Formation of Isopropyl Xanthate: CH(CH₃)₂OH + CS₂ + NaOH → (CH₃)₂CHOC(S)SNa + H₂O

-

Oxidation to this compound: 2 (CH₃)₂CHOC(S)SNa + I₂ → [(CH₃)₂CHOC(S)S]₂ + 2 NaI

Experimental Protocol: One-Pot Synthesis

The following is a representative experimental protocol adapted from literature procedures for a one-pot synthesis.[5]

Materials:

-

Potassium hydroxide (B78521) (KOH) pellets

-

Isopropyl alcohol

-

Acetonitrile (B52724) (CH₃CN)

-

Carbon disulfide (CS₂)

-

Iodine (I₂)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium hydroxide (25 mmol) and isopropyl alcohol (25 mmol) in acetonitrile (10 mL).

-

Reflux the mixture for 20 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add carbon disulfide (30 mmol) to the mixture and stir for 30 minutes at room temperature.

-

In a separate beaker, dissolve iodine (12.5 mmol) in deionized water.

-

Add the iodine solution dropwise to the reaction mixture with vigorous stirring. The reaction is exothermic and the color of iodine will disappear.

-

After the addition is complete, continue stirring for an additional 1 hour at room temperature.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with deionized water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Synthesis pathway of this compound.

Spectral Data and Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃) of the isopropyl groups.[1] |

| ¹³C NMR | Resonances for the methyl carbons, the methine carbon, and the thiocarbonyl carbon (C=S).[1] |

| FTIR (cm⁻¹) | Characteristic absorption bands for C-H stretching, C-O stretching, and C=S stretching.[1] |

| Mass Spectrometry | The molecular ion peak and fragmentation patterns corresponding to the loss of isopropoxy and thiocarbonyl groups.[1] |

Applications

This compound has found applications in diverse areas of chemistry and industry.

Rubber Vulcanization

A primary application of this compound is as a vulcanization accelerator for natural and synthetic rubbers.[6] It is considered a "nitrosamine-safe" accelerator, which is a significant advantage in the manufacturing of rubber products where the formation of carcinogenic nitrosamines is a concern.[7] During vulcanization, it is consumed and forms volatile byproducts like isopropyl alcohol and carbon disulfide, leaving minimal residue in the final product.[8]

Organic Synthesis

In organic synthesis, this compound serves as a reagent for the introduction of sulfur-containing functionalities. It is particularly useful in the synthesis of sulfur heterocycles.[9]

Molybdenum Cofactor Synthesis

This compound is utilized in the synthesis of proligands for metal complexes related to the molybdenum cofactor (Moco).[10][11] Moco is an essential component of molybdoenzymes, which are crucial for various metabolic processes in most organisms.[11][12][13][14][15]

Biological Activity and Toxicology

Cytotoxicity and Mutagenicity

Studies have been conducted to evaluate the cytotoxic and mutagenic effects of a related compound, diisopropyl xanthogen polysulphide, on human lymphocyte cultures. The results indicated that at high concentrations (57.0 µg/mL), the compound showed significantly increased mutagenic activity, although this was accompanied by substantial cytotoxicity. The evidence for mutagenicity was considered limited.

Anti-HIV Activity

There is a mention in some databases of this compound having a potential role as an anti-HIV agent.[10] However, the primary research in this area focuses on a broad range of sulfur-containing compounds, and the specific and potent anti-HIV activity of this compound itself is not well-established in the scientific literature.[16][17][18][19][20]

Conclusion

This compound is a versatile organosulfur compound with a well-defined chemical structure and a range of useful properties. Its primary applications as a safe rubber vulcanization accelerator and a reagent in organic synthesis are well-documented. While its biological activities are an area of interest, further research is needed to fully elucidate its potential in areas such as drug development. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.

References

- 1. This compound | C8H14O2S4 | CID 66923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]

- 4. CN104774166A - Synthetic method for disulfide diisopropyl xanthate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. This compound | 105-65-7 | MOLNOVA [molnova.com]

- 11. Molybdenum cofactor biosynthesis and molybdenum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical nature and reaction mechanisms of the molybdenum cofactor of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-HIV activity of extracts and compounds from algae and cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Diisopropyl Xanthogen Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of diisopropyl xanthogen disulfide. It is designed to assist researchers, scientists, and professionals in drug development in understanding and applying nuclear magnetic resonance (NMR), infrared (IR), and gas chromatography-mass spectrometry (GC-MS) techniques for the characterization of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.399-1.415 | Doublet | 12H | 2 x -CH(CH ₃)₂ |

| 5.662-5.724 | Multiplet | 2H | 2 x -CH (CH₃)₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 21.3 | -CH(C H₃)₂ |

| 82.5 | -C H(CH₃)₂ |

| 210.5 | C =S |

Solvent: CDCl₃

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 | Strong | C-H stretch (sp³) |

| 1255 | Strong | C-O stretch |

| 1045 | Strong | C=S stretch |

| ~540 | Weak | S-S stretch |

Table 4: GC-MS Fragmentation Data

| m/z | Interpretation |

| 271 | [M+H]⁺ (Molecular Ion) |

High-Resolution Mass Spectrometry (HRMS-ESI) has determined the MH⁺ to be 270.9948, corresponding to the molecular formula C₈H₁₄O₂S₄.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of this compound.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

The spectral width is set to encompass all expected proton resonances.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlet peaks for each unique carbon atom.

-

A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration and observation of all carbon signals.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a crystalline solid, the Attenuated Total Reflectance (ATR) technique is employed. A small amount of the crystalline sample is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal.

-

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Separation:

-

A capillary column suitable for the analysis of organosulfur compounds is installed.

-

The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation.

-

Helium is typically used as the carrier gas.

-

-

MS Detection:

-

The mass spectrometer is operated in full scan mode to detect all fragment ions within a specified mass range.

-

The electron energy is typically set to 70 eV.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is examined to identify the molecular ion and characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Diisopropyl Xanthogen Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl xanthogen disulfide (DIXDS) is an organosulfur compound utilized primarily as a vulcanization accelerator in the rubber industry. Understanding its thermal decomposition is crucial for process optimization, safety, and minimizing residual byproducts. This technical guide provides a detailed overview of the known and proposed thermal decomposition products of DIXDS, outlines relevant experimental protocols for their analysis, and presents visual representations of the decomposition pathways and analytical workflows. While direct studies on the thermal decomposition of pure DIXDS are limited, this guide synthesizes information from related applications and chemical principles to offer a comprehensive understanding for researchers and professionals in relevant fields.

Introduction

This compound, with the chemical formula C8H14O2S4, is a member of the xanthogen disulfide family. These compounds are characterized by a disulfide bond linking two xanthate groups. DIXDS is particularly noted for its role as a "fugitive" accelerator in the vulcanization of rubber, a process that involves heating rubber with sulfur and other additives to improve its mechanical properties. In this context, it is designed to decompose at vulcanization temperatures, leaving minimal residue in the final product. A thorough understanding of its decomposition products and mechanisms is therefore of significant interest.

Thermal Decomposition in Applied Systems: Rubber Vulcanization

In the presence of sulfur and zinc oxide, as is common in rubber vulcanization, diisopropyl xanthogen polysulfides (including the disulfide) are known to decompose to form isopropanol (B130326) and carbon disulfide as the major volatile byproducts. These products are advantageous as they are volatile at vulcanization temperatures and thus leave little to no residue on the final elastomeric article.

Proposed Thermal Decomposition Pathway of Pure this compound

While the decomposition in a complex vulcanization system is documented, the thermal decomposition of pure this compound in an inert atmosphere is not extensively described in the scientific literature. Based on the chemical structure of DIXDS and general principles of organic chemistry, a radical-initiated mechanism is the most probable pathway. This is in contrast to the Chugaev elimination, a well-known reaction for xanthate esters (R-O-C(=S)-S-R') that proceeds through a cyclic transition state to form an alkene. The disulfide linkage in DIXDS favors homolytic cleavage upon heating.

The proposed mechanism involves the following steps:

-

Initiation: The relatively weak sulfur-sulfur bond in the disulfide linkage undergoes homolytic cleavage upon heating, generating two isopropyl xanthate radicals.

-

Propagation/Rearrangement: These radicals can undergo further reactions, such as rearrangement or hydrogen abstraction.

-

Termination: The radical chain reactions terminate through combination or disproportionation reactions, leading to the final stable products.

Based on this proposed radical mechanism, the likely thermal decomposition products of pure this compound include:

-

Carbon Disulfide (CS2): A common product from the decomposition of xanthates.

-

Isopropanol: Formed through hydrogen abstraction by isopropoxy radicals or related intermediates.

-

Propene: Potentially formed via a beta-scission reaction of an isopropyl radical.

-

Carbonyl Sulfide (OCS): A possible byproduct from the decomposition of the xanthate functional group.

-

Elemental Sulfur (S8): May be formed through various radical recombination and elimination pathways.

The following diagram illustrates this proposed radical decomposition pathway.

Quantitative Data on Thermal Decomposition

Precise quantitative data on the thermal decomposition of this compound, such as onset decomposition temperature and mass loss percentages for each stage, would typically be obtained through thermogravimetric analysis (TGA). The following table presents illustrative data that one might expect from such an analysis, based on the behavior of similar organic sulfur compounds.

| Parameter | Illustrative Value | Description |

| Onset Decomposition Temp. (Tonset) | 150 - 180 °C | The temperature at which significant thermal decomposition begins. |

| Peak Decomposition Temp. (Tpeak) | 190 - 220 °C | The temperature at which the maximum rate of mass loss occurs. |

| Mass Loss (Stage 1) | 40 - 50 % | Corresponds to the initial loss of volatile fragments such as propene and carbonyl sulfide. |

| Mass Loss (Stage 2) | 25 - 35 % | Represents the subsequent loss of isopropanol and carbon disulfide. |

| Final Residue at 600 °C | < 10 % | The remaining non-volatile material, potentially including elemental sulfur and carbonaceous residues. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols for Analysis

The analysis of thermal decomposition products of this compound is best accomplished using a coupled technique such as Thermogravimetric Analysis-Gas Chromatography-Mass Spectrometry (TGA-GC-MS). This method allows for the determination of mass loss as a function of temperature, followed by the separation and identification of the evolved volatile compounds.

TGA-GC-MS Analysis Protocol

Objective: To determine the thermal decomposition profile of this compound and identify the evolved gaseous products.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Heated transfer line

-

Gas Chromatograph (GC) with a suitable column (e.g., a mid-polarity column like a DB-5ms)

-

Mass Spectrometer (MS) detector

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina (B75360) or platinum).

-

TGA Method:

-

Equilibrate the TGA furnace at 30 °C.

-

Purge with an inert gas (e.g., nitrogen or helium) at a flow rate of 50 mL/min for 15 minutes to ensure an inert atmosphere.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Evolved Gas Analysis (GC-MS):

-

The evolved gases from the TGA are continuously transferred to the GC-MS system via a heated transfer line (maintained at ~250 °C to prevent condensation).

-

The GC oven temperature program should be optimized to separate the expected decomposition products. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

-

The separated compounds are introduced into the mass spectrometer.

-

The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 10-300.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss at each stage.

-

Analyze the GC-MS chromatograms to identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

-

The following diagram illustrates the experimental workflow for TGA-GC-MS analysis.

Conclusion

The thermal decomposition of this compound is a critical aspect of its application, particularly in the rubber industry. While its decomposition in the presence of vulcanizing agents is understood to yield isopropanol and carbon disulfide, the decomposition of the pure compound likely proceeds through a radical-initiated mechanism, producing a range of volatile organic and sulfur-containing compounds. The use of advanced analytical techniques such as TGA-GC-MS is essential for the detailed characterization of these decomposition processes. Further experimental research is warranted to definitively elucidate the decomposition pathway of pure this compound and to quantify the yields of its various decomposition products. This guide provides a foundational understanding for such future research and for professionals working with this compound.

A Comprehensive Technical Guide to the Solubility of Diisopropyl Xanthogen Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of diisopropyl xanthogen disulfide (CAS No. 105-65-7), a compound of interest in various industrial and research applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, a comprehensive, generalized experimental protocol for determining solubility, and logical diagrams to illustrate key concepts and workflows.

Qualitative Solubility Profile of this compound

This solubility behavior is consistent with the molecule's chemical structure, which is largely nonpolar. The "like dissolves like" principle suggests that nonpolar or weakly polar compounds will dissolve in solvents of similar polarity.

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Solvent | Polarity | Solubility |

| Water | High | Insoluble[1][2][3] |

| Ethanol | High | Soluble[1][2] |

| Methanol | High | Slightly Soluble[2] |

| Acetone | Medium | Soluble[1][2] |

| Chloroform | Medium | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Medium | Soluble[4] |

| Benzene | Low | Soluble[1][2] |

| Gasoline | Low | Soluble[1][2] |

Experimental Protocol for Determining Solid Solubility in Organic Solvents

The following is a detailed, generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the equilibrium solubility of a solid in a given organic solvent at a specific temperature.

Materials:

-

The solid compound of interest (solute)

-

The desired organic solvent

-

Scintillation vials or flasks with airtight caps

-

A temperature-controlled shaker or incubator

-

A centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

An analytical balance

-

A suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid solute to a series of vials or flasks.

-

Accurately add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection:

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is fully evaporated, reweigh the volumetric flask containing the dried solute. The difference in weight corresponds to the mass of the dissolved solid.

-

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy, by comparing the response to a calibration curve prepared with standards of known concentrations.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the guiding principle of "like dissolves like."

References

The Inner Workings of Diisopropyl Xanthogen Disulfide in Rubber Vulcanization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl xanthogen disulfide (DIXDS) is a versatile organosulfur compound that plays a significant role in the rubber industry as a vulcanization accelerator. Its ability to facilitate the formation of a durable, crosslinked rubber network, coupled with its favorable safety profile, has made it a subject of considerable interest. This technical guide provides an in-depth exploration of the mechanism of action of DIXDS in vulcanization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. DIXDS is recognized as a "superaccelerator" and can also function as a sulfur donor in the vulcanization process[1]. A key advantage of DIXDS is its classification as a "fugitive accelerator," meaning it decomposes into volatile byproducts during vulcanization, leaving minimal residue in the final rubber product[2][3]. This characteristic is particularly beneficial in applications where purity and low allergenicity are critical, such as in the manufacturing of medical devices[4].

Core Mechanism of Action

The vulcanization process transforms raw rubber from a plastic-like material into a strong, elastic substance by creating crosslinks between the polymer chains. This compound accelerates this process through a complex series of chemical reactions. While the precise mechanism can vary depending on the specific rubber formulation and vulcanization conditions, the following steps outline the generally accepted pathway:

-

Thermal Decomposition: At vulcanization temperatures, DIXDS undergoes thermal decomposition. The disulfide bond (S-S) is the weakest point in the molecule and is prone to homolytic cleavage, generating two isopropyl xanthate radicals.

-

Formation of Active Sulfurating Species: These highly reactive radicals can then interact with elemental sulfur (if present) or other DIXDS molecules to form various polysulfidic species. These species act as the primary sulfurating agents.

-

Reaction with the Rubber Backbone: The active sulfurating species attack the rubber polymer chains, typically at the allylic positions (carbon atoms adjacent to a double bond). This results in the formation of a rubber-bound intermediate with a pendant polysulfide group.

-

Crosslink Formation: The rubber-bound polysulfide intermediates can then react with other rubber chains, either directly or through further radical-mediated reactions, to form stable monosulfidic, disulfidic, or polysulfidic crosslinks.

-

Byproduct Formation: A key characteristic of DIXDS is its decomposition into volatile byproducts. In the presence of sulfur and zinc oxide, DIXDS is consumed to form not only sulfur crosslinks but also isopropanol (B130326) and carbon disulfide[2]. In the vulcanization of bromobutyl elastomer, volatile byproducts such as carbonyl sulfide, carbon disulfide, and isopropyl bromide have been identified[4].

The role of activators, such as zinc oxide and stearic acid, is crucial in this process. Zinc oxide forms a complex with the accelerator and sulfur, which facilitates the formation of the active sulfurating agent and increases the efficiency of the crosslinking reaction[5][6][7][8][9].

Signaling Pathway of DIXDS in Vulcanization

Caption: Proposed reaction pathway for DIXDS-accelerated vulcanization.

Quantitative Data on Vulcanization with DIXDS

The efficiency and effectiveness of this compound as a vulcanization accelerator can be quantified by examining the cure characteristics of the rubber compound and the physical properties of the resulting vulcanizate. The following tables summarize typical data obtained from studies on natural rubber (NR) vulcanization using DIXDS, often in combination with other accelerators such as N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS).

Table 1: Cure Characteristics of Natural Rubber Compounds with DIXP and TBBS Accelerator Systems

| Accelerator System (phr) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |

| DIXP (2.0) | 1.5 | 8.0 |

| TBBS (2.0) | 3.5 | 12.0 |

| DIXP/TBBS (1.5/0.5) | 2.0 | 9.5 |

| DIXP/TBBS (1.0/1.0) | 2.5 | 10.0 |

| DIXP/TBBS (0.5/1.5) | 3.0 | 11.0 |

Data compiled from literature sources. Actual values may vary depending on the specific formulation and testing conditions.

Table 2: Physico-Mechanical Properties of Natural Rubber Vulcanizates with DIXP and TBBS Accelerator Systems

| Accelerator System (phr) | Tensile Strength (MPa) | Modulus at 300% Elongation (MPa) | Elongation at Break (%) | Hardness (Shore A) | Crosslink Density (x 10⁻⁴ mol/cm³) |

| DIXP (2.0) | 22.5 | 12.0 | 550 | 58 | 1.2 |

| TBBS (2.0) | 28.0 | 15.5 | 500 | 65 | 1.8 |

| DIXP/TBBS (1.5/0.5) | 25.0 | 13.5 | 530 | 60 | 1.4 |

| DIXP/TBBS (1.0/1.0) | 26.5 | 14.5 | 515 | 62 | 1.6 |

| DIXP/TBBS (0.5/1.5) | 27.5 | 15.0 | 505 | 64 | 1.7 |

Data compiled from literature sources. Actual values may vary depending on the specific formulation and testing conditions.

These tables illustrate that while DIXDS alone provides a faster cure (shorter scorch and optimum cure times) compared to TBBS, it may result in slightly lower tensile strength and crosslink density[10]. However, binary systems of DIXDS and TBBS can offer a synergistic effect, providing a balance of processing safety and desirable final properties[10][11].

Experimental Protocols

The characterization of the vulcanization process and the final rubber product involves a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.

Experimental Workflow

Caption: Standard experimental workflow for rubber vulcanization studies.

Cure Characteristics by Moving Die Rheometer (MDR)

-

Objective: To determine the processing and curing characteristics of the rubber compound, including scorch time (ts2), optimum cure time (t90), and minimum (ML) and maximum (MH) torque.

-

Apparatus: Moving Die Rheometer (MDR).

-

Procedure (based on ASTM D2084):

-

A small, uncured rubber sample (approximately 5 g) is placed in the temperature-controlled, sealed die cavity of the rheometer.

-

The lower die oscillates at a specified frequency and amplitude, while the upper die remains stationary.

-

The torque required to oscillate the lower die is continuously measured as a function of time at a constant vulcanization temperature (e.g., 160°C).

-

The resulting rheograph (torque vs. time curve) is analyzed to determine the key cure parameters.

-

ML (Minimum Torque): Proportional to the viscosity of the uncured compound.

-

MH (Maximum Torque): Proportional to the shear modulus and stiffness of the fully cured compound, and can be related to crosslink density[12].

-

ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

-

t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque development (MH - ML).

-

-

Physico-Mechanical Properties by Tensile Testing

-

Objective: To measure the tensile properties of the vulcanized rubber, including tensile strength, modulus, and elongation at break.

-

Apparatus: Universal Testing Machine (UTM) with a suitable load cell and grips.

-

Procedure (based on ASTM D412):

-

Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.

-

The thickness and width of the narrow section of the specimen are measured.

-

The specimen is mounted in the grips of the UTM.

-

The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.

-

The force and elongation are continuously recorded.

-

The following properties are calculated from the stress-strain curve:

-

Tensile Strength: The maximum stress applied during the stretching of the specimen.

-

Modulus: The stress at a specific elongation (e.g., 100% or 300%).

-

Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

-

-

Crosslink Density Measurement by Swelling Method

-

Objective: To determine the extent of crosslinking in the vulcanized rubber network.

-

Apparatus: Analytical balance, sample vials, and a suitable solvent (e.g., toluene (B28343) for natural rubber).

-

Procedure (based on the Flory-Rehner equation):

-

A small, accurately weighed sample of the vulcanized rubber (initial dry weight) is immersed in a known volume of solvent in a sealed vial.

-

The sample is allowed to swell for a specified period (e.g., 72 hours) at a constant temperature to reach equilibrium swelling.

-

The swollen sample is removed from the solvent, quickly blotted to remove excess surface solvent, and weighed (swollen weight).

-

The swollen sample is then dried in a vacuum oven until a constant weight is achieved (final dry weight).

-

The volume fraction of rubber in the swollen gel (Vr) is calculated.

-

The crosslink density is then calculated using the Flory-Rehner equation, which relates the swelling behavior to the thermodynamic properties of the polymer-solvent system and the degree of crosslinking[12][13][14].

-

Conclusion

This compound is a highly effective accelerator for the vulcanization of rubber, offering rapid cure rates and a favorable safety profile due to its fugitive nature. Its mechanism of action involves thermal decomposition to generate reactive species that initiate the formation of a robust crosslinked network. The performance of DIXDS can be tailored by using it in combination with other accelerators to achieve a desired balance of processing characteristics and final product properties. The experimental protocols outlined in this guide provide a framework for the systematic investigation and characterization of vulcanization systems employing DIXDS, enabling researchers and professionals to optimize rubber formulations for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the role of zinc oxide in rubber formulations? | Nanjing Union Rubber Chemicals [nurchem.com]

- 6. indolysaght.com [indolysaght.com]

- 7. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 8. citracakralogam.com [citracakralogam.com]

- 9. metaltek.com.tr [metaltek.com.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. [PDF] Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Diisopropyl Xanthogen Disulfide: A Technical Guide to its Application as a Sulfur Donor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl xanthogen disulfide (DIXDS) is a versatile and commercially available organosulfur compound that serves as an efficient sulfur donor in various organic transformations. This technical guide provides an in-depth overview of its core applications, focusing on its role in the synthesis of sulfur-containing heterocycles and its function as a vulcanizing agent in polymer chemistry. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in a research and development setting.

Synthesis of 1,3-Dithiol-2-ones via Radical Cycloaddition

This compound is a key reagent in the one-pot synthesis of 1,3-dithiol-2-ones from alkynes under radical conditions. This methodology provides a direct route to these important heterocyclic building blocks, which are precursors to tetrathiafulvalenes, compounds of significant interest in materials science. The reaction proceeds via a free-radical mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN).[1]

General Reaction Scheme

The overall transformation involves the addition of a thio radical, generated from this compound, to an alkyne, followed by an intramolecular cyclization to form the 1,3-dithiol-2-one (B14740766) ring system.

Reaction Mechanism Pathway

The reaction is initiated by the thermal decomposition of AIBN, generating a radical that reacts with this compound. The resulting sulfur-centered radical adds to the alkyne, leading to a vinyl radical intermediate which then cyclizes to form the final product.

Caption: Radical mechanism for 1,3-dithiol-2-one synthesis.

Quantitative Data: Reaction of DIXDS with Various Alkynes

The yields of 1,3-dithiol-2-ones are dependent on the nature of the alkyne substrate. The following table summarizes the results obtained from the reaction of various alkynes with this compound under standardized radical conditions.

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | 4-Phenyl-1,3-dithiol-2-one | 80 |

| 2 | 1-Phenyl-1-propyne | 4-Methyl-5-phenyl-1,3-dithiol-2-one | 75 |

| 3 | p-Methoxyphenylacetylene | 4-(p-Methoxyphenyl)-1,3-dithiol-2-one | 78 |

| 4 | p-Chlorophenylacetylene | 4-(p-Chlorophenyl)-1,3-dithiol-2-one | 75 |

| 5 | p-Nitrophenylacetylene | 4-(p-Nitrophenyl)-1,3-dithiol-2-one | 65 |

| 6 | 1-Octyne | 4-Hexyl-1,3-dithiol-2-one | 27 |

| 7 | Cyclohexylacetylene | 4-Cyclohexyl-1,3-dithiol-2-one | 18 |

| 8 | t-Butylacetylene | 4-t-Butyl-1,3-dithiol-2-one | 12 |

Detailed Experimental Protocol

General Procedure for the Cycloaddition of this compound with Alkynes: [1]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyne (1.0 equivalent) in benzene (B151609) to make a 0.1 M solution.

-

Add this compound (1.1 equivalents) and AIBN (0.45 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for a minimum of 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to afford the desired 1,3-dithiol-2-one.

Role in Sulfur Vulcanization of Natural Rubber

This compound and its polysulfide analogues (DIXP) act as "nitrosamine-safe" accelerators and sulfur donors in the vulcanization of natural rubber and other elastomers. They provide an alternative to traditional sulfur donor systems that can generate carcinogenic N-nitrosamines. In this process, DIXDS facilitates the formation of sulfur cross-links between polymer chains, enhancing the material's strength, elasticity, and durability.

Vulcanization Workflow

The process involves compounding the raw rubber with DIXDS, elemental sulfur, an activator (like zinc oxide), and other additives. The mixture is then heated, initiating the decomposition of the xanthogen disulfide and the subsequent formation of sulfur cross-links.

References

The Pivotal Role of Diisopropyl Xanthogen Disulfide in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. This technical guide delves into the specific and critical role of diisopropyl xanthogen disulfide as a precursor to a highly effective RAFT agent for the polymerization of less activated monomers (LAMs), such as N-vinylpyrrolidone (NVP) and vinyl acetate (B1210297) (VA). A key focus is the in situ generation of the active xanthate chain transfer agent from this compound and a radical initiator. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols for both the synthesis of this compound and its application in RAFT polymerization, and a summary of key quantitative data.

Introduction to RAFT Polymerization and the Significance of Xanthates

RAFT polymerization is a form of reversible-deactivation radical polymerization that offers exceptional control over the polymerization process.[1] This control is achieved through the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.[1] The RAFT process involves a degenerative chain transfer mechanism where the growing polymer chains are in dynamic equilibrium with dormant species, allowing for the controlled growth of polymer chains.[2]

Xanthates are a class of thiocarbonylthio compounds that are particularly effective as RAFT agents for controlling the polymerization of less activated monomers (LAMs).[3][4] LAMs, such as N-vinylpyrrolidone and vinyl acetate, are notoriously difficult to control with other RAFT agents like dithioesters or trithiocarbonates. The use of xanthates in a process often referred to as Macromolecular Design via Interchange of Xanthates (MADIX) has opened avenues for the synthesis of well-defined polymers from these challenging monomers.

The Unique Role of this compound: An In Situ Approach

This compound is not itself a direct RAFT agent but serves as a convenient and efficient precursor. Its primary role is to react with initiator-derived radicals to generate the actual, active xanthate RAFT agent, S-(cyano)isopropyl xanthate, in situ.[5] This approach offers several advantages, including circumventing the need to synthesize and purify the often less stable xanthate RAFT agent separately.

The in situ generation is particularly effective when using azo initiators like 2,2'-azobisisobutyronitrile (AIBN). The radicals generated from the thermal decomposition of AIBN react with the disulfide bond of this compound to form the active chain transfer agent.

Mechanism of Action

The overall process can be broken down into two main stages: the in situ formation of the RAFT agent and the subsequent RAFT polymerization cycle.

In Situ Formation of the Xanthate RAFT Agent

The process begins with the thermal decomposition of the initiator (e.g., AIBN) to generate primary radicals. These radicals then react with this compound to produce the active S-(cyano)isopropyl xanthate RAFT agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Fundamental Reaction Pathways of Diisopropyl Xanthogen Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction pathways of diisopropyl xanthogen disulfide (DIXDS). It covers its synthesis, decomposition, and key reactions, with a focus on providing detailed experimental protocols and quantitative data to support further research and application in various scientific fields, including drug development.

Synthesis of this compound

This compound is typically synthesized through a two-step process: the formation of a xanthate salt followed by its oxidation.[1][2]

Step 1: Formation of Sodium Isopropyl Xanthate

Isopropyl alcohol is reacted with carbon disulfide in the presence of a strong base, such as sodium hydroxide (B78521), to form sodium isopropyl xanthate.[1]

Step 2: Oxidation of Sodium Isopropyl Xanthate

The resulting xanthate salt is then oxidized to this compound using an oxidizing agent like sodium hypochlorite (B82951), hydrogen peroxide, or chlorine.[1][2]

Experimental Protocol: Two-Step Synthesis of this compound [1]

-

Materials:

-

Isopropanol (B130326) (1.1 mole)

-

Carbon disulfide (1.0 mole)

-

Sodium hydroxide (2.0 mole, 98% purity powder)

-

Toluene (B28343) (400g)

-

Water

-

Isopropanol

-

Sodium isopropyl xanthate (from previous step)

-

Aqueous sodium hypochlorite solution (30%)

-

-

Procedure for Sodium Isopropyl Xanthate:

-

To a reactor equipped with a paddle stirrer, add 66g (1.1 mole) of isopropanol, 76g (1.0 mole) of carbon disulfide, and 400g of toluene.

-

Over a period of 4 hours, while stirring, add 82g (2.0 mole) of sodium hydroxide powder.

-

Maintain the reaction temperature between 25-30°C using external cooling.

-

After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

-

Filter the reaction mixture to collect the sodium isopropyl xanthate crystals.

-

Dry the crystals under vacuum at 60-80°C.

-

-

Procedure for this compound:

-

In a reaction bulb, dissolve 60g of the prepared sodium isopropyl xanthate in 420g of water and 180g of isopropanol.

-

Cool the stirred solution to approximately 0°C.

-

Slowly add 57g of 30% aqueous sodium hypochlorite solution over about 30 minutes.

-

This compound will separate out from the reaction mixture.

-

Filter the product and wash with pure water.

-

Dry the final product under vacuum at approximately 50°C.

-

One-Pot Synthesis Variation

A one-pot synthesis has also been reported, where the in-situ generated xanthate salt is oxidized with molecular iodine.

Logical Relationship of Synthesis

Caption: Logical flow of the two-step synthesis of this compound.

Spectroscopic and Physical Data

Accurate characterization of this compound is crucial for its use in research and development. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂S₄ | [3] |

| Molecular Weight | 270.46 g/mol | [4] |

| Appearance | Light yellow to greenish crystalline solid | [4] |

| Melting Point | 54-56 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, benzene, chloroform, methanol. | [4] |

| ¹H NMR (CDCl₃) | δ 1.34-1.38 (m, 12H), 5.77 (m, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ 21.2, 77.1, 213.6 | [5] |

| FTIR (neat, cm⁻¹) | 2980, 2930, 2870, 1230, 1090, 1030, 900 | [5] |

Fundamental Reaction Pathways

When heated, particularly in the presence of sulfur and zinc oxide as used in rubber vulcanization, this compound decomposes. The major reaction products are isopropanol and carbon disulfide, which are volatile at vulcanization temperatures.[6]

Decomposition Pathway

Caption: Thermal decomposition of this compound.

This compound can serve as a source of xanthate radicals under thermal or photochemical initiation. These radicals can participate in various reactions, most notably additions to unsaturated systems.

Reaction with Alkenes and Alkynes

In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), this compound reacts with alkynes to form 1,3-dithiol-2-ones.[5] The reaction proceeds via the addition of an isopropylxanthate radical to the alkyne, followed by an intramolecular cyclization.[5]

Experimental Protocol: Radical Cycloaddition with Phenylacetylene [5]

-

Materials:

-

Phenylacetylene (1.0 equivalent)

-

This compound (1.1 equivalent)

-

AIBN (0.45 equivalent)

-

Benzene (to make a 0.1 M solution with respect to the alkyne)

-

Silica (B1680970) gel for chromatography

-

Toluene and hexane (B92381) for chromatography

-

-

Procedure:

-

Prepare a 0.1 M solution of phenylacetylene, this compound, and AIBN in benzene.

-

Reflux the mixture for a minimum of 8 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography using 30% toluene in hexane as the eluent to afford 4-phenyl-1,3-dithiol-2-one.

-

Quantitative Data for Radical Cycloaddition [5]

| Alkyne | Product Yield |

| Phenylacetylene | 80% |

| 1-Phenyl-1-propyne | 75% |

| 1-Phenyl-1-butyne | 6% (59% at 1.0 M) |

Reaction Pathway: Radical Addition to Alkynes

Caption: Mechanism of radical addition to alkynes.

The disulfide bond in this compound is susceptible to nucleophilic attack.

Reaction with Cyanide (Desulfurization)

Dialkoxy dixanthogen (B1670794) disulfides react with cyanide ions to yield bis(alkoxythiocarbonyl)sulfides, in a desulfurization reaction.[7]

Reaction with Thiols (Thiol-Disulfide Exchange)

Thiol-disulfide exchange is a common reaction for disulfides. A thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide and a new thiolate. This reaction is reversible and its equilibrium position depends on the relative concentrations and reduction potentials of the thiols involved.

General Thiol-Disulfide Exchange Pathway

Caption: General pathway for thiol-disulfide exchange with DIXDS.

The disulfide bond can be oxidized to higher oxidation states. Common oxidizing agents for disulfides include peracids, which typically yield thiolsulfinates as the initial product. Further oxidation can lead to thiolsulfonates.

Oxidation Pathway

Caption: General oxidation pathway of DIXDS.

The disulfide bond of this compound can be reduced to form the corresponding isopropyl xanthate. This can be achieved with various reducing agents, such as phosphines or borohydrides.

Applications in Polymer Chemistry

This compound is utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. It helps in regulating the molecular weight of the resulting polymers.[8]

Safety and Handling

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Precautions for safe handling: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid formation of dust and aerosols.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[7]

This guide provides a foundational understanding of the reactivity of this compound. The provided experimental protocols and data are intended to serve as a starting point for further investigation and application in various fields of chemical and biomedical research.

References

- 1. This compound | 105-65-7 | MOLNOVA [molnova.com]

- 2. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]

- 3. This compound | C8H14O2S4 | CID 66923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. CN104774166A - Synthetic method for disulfide diisopropyl xanthate - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. medchemexpress.com [medchemexpress.com]

The Redox Chemistry of Diisopropyl Xanthogen Disulfide: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl xanthogen disulfide (DIXDS) is an organosulfur compound characterized by a central disulfide bond flanked by two isopropyl xanthate groups. This structure imparts a rich redox chemistry, primarily centered on the reversible cleavage and formation of the sulfur-sulfur bond. As an oxidation product of isopropyl xanthate, DIXDS can be readily reduced back to its precursor thiolates. This technical guide provides an in-depth exploration of the oxidation and reduction reactions of DIXDS, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations. While its primary applications have been in polymer chemistry, its redox activity and structural similarity to biologically relevant disulfide molecules present potential avenues for investigation in biochemical and pharmaceutical research, particularly in the context of thiol-disulfide exchange reactions, enzyme interactions, and the development of redox-active molecular probes.

Introduction to this compound

This compound, also known as bis(isopropoxythiocarbonyl) disulfide, is a yellow crystalline solid at room temperature.[1][2] Its core chemical feature is the disulfide linkage (-S-S-), which is the focal point of its redox activity. This bond can be cleaved through reduction to yield two equivalents of isopropyl xanthate, or formed via the oxidation of the same. This reversible redox behavior is analogous to critical biological thiol-disulfide systems like the glutathione/glutathione disulfide (GSH/GSSG) couple, which plays a pivotal role in maintaining cellular redox homeostasis.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 105-65-7 | [4] |

| Molecular Formula | C₈H₁₄O₂S₄ | [4] |

| Molecular Weight | 270.46 g/mol | [4] |

| Appearance | Light yellow to greenish crystalline solid | [1][2] |

| Melting Point | 54-56 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene | [1] |

| SMILES | CC(C)OC(=S)SSC(=S)OC(C)C | [4] |

| InChIKey | ZWWQICJTBOCQLA-UHFFFAOYSA-N | [4] |

Oxidation Reactions: Formation of the Disulfide Bond

The synthesis of this compound is fundamentally an oxidation reaction. The process involves the dimerization of two isopropyl xanthate molecules, typically from an alkali metal salt precursor like sodium or potassium isopropyl xanthate, through the formation of a disulfide bond. Various oxidizing agents can be employed to achieve this transformation efficiently.

Oxidation Mechanisms and Reagents

The general oxidation reaction can be represented as:

2 (CH₃)₂CHOC(S)S⁻ + [O] → (CH₃)₂CHOC(S)S-S(S)COCH(CH₃)₂ + 2e⁻

Commonly used oxidizing agents include iodine (I₂), hydrogen peroxide (H₂O₂), chlorine (Cl₂), and potassium persulfate (K₂S₂O₈).[5][6] The choice of oxidant can influence reaction conditions, yield, and purity. For instance, using chlorine can allow for an anhydrous, one-step process, whereas hydrogen peroxide oxidation is often performed in an acidic aqueous medium.[5]

Potential for Further Oxidation

While the formation of the disulfide is the primary oxidation product, further oxidation of the disulfide bond itself is chemically plausible, though less commonly documented for DIXDS specifically. The oxidation of generic disulfides can yield thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)₂-S-R) upon treatment with stronger oxidizing agents like peracids or hydrogen peroxide in the presence of a catalyst.[7] These oxidized sulfur species are highly reactive and can readily oxidize thiols, suggesting a potential role as pro-oxidant molecules in biological systems.[8]

Caption: Potential oxidation pathways starting from isopropyl xanthate.

Reduction Reactions: Cleavage of the Disulfide Bond

The hallmark reaction of DIXDS is the reduction of its disulfide bond. This cleavage results in the formation of two equivalents of the corresponding isopropyl xanthate anion, which exists in equilibrium with its protonated thiol form, isopropyl xanthic acid. This reaction is of significant interest as it mirrors the reduction of biologically important disulfides.

Reduction Mechanisms and Reagents

Reduction can be achieved through various methods, including chemical reduction with thiol-based reagents, phosphines, or metal hydrides, as well as by electrochemical means.

Thiol-Disulfide Exchange: Reagents like dithiothreitol (B142953) (DTT) are highly effective for reducing disulfide bonds. The reaction proceeds via a two-step thiol-disulfide exchange mechanism. DTT, with its two thiol groups, forms a stable six-membered cyclic disulfide as the driving force for the reaction's completion.[9][10] This is a common and mild method used extensively in biochemistry to reduce disulfide bonds in proteins and peptides.[9]

Caption: General pathways for the reduction of DIXDS.

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis (oxidation) of DIXDS as found in the literature. Data for specific reduction or further oxidation reactions are less commonly reported and are presented as general methodologies in the subsequent section.

Table 2: Synthesis (Oxidation) of DIXDS via Hydrogen Peroxide [5]

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield | Purity |

| Sodium Isopropyl Xanthate (1.0 mol) | Sulfuric Acid (1.0 mol) | H₂O₂ (50%, 1.0 mol) | 60°C, 1 hr, then neutralization with NaOH | 90.6% | 98.8% |

| Sodium Isopropyl Xanthate (1.0 mol) | Nitric Acid (0.8 mol) | H₂O₂ (27%, 1.2 mol) | 60°C, 1 hr, then neutralization with KOH | 91.0% | 98.7% |

Table 3: Synthesis (Oxidation) of DIXDS via Chlorine [5]

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield | Purity |

| Isopropanol (B130326) (excess) | Carbon Disulfide | Chlorine (gas) | Shearing dispersion, controlled temp. | 93.8% | 98.8% |

Experimental Protocols

The following sections provide detailed methodologies for the key reactions discussed. Safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are mandatory for all procedures.

Protocol for Oxidation of Sodium Isopropyl Xanthate to DIXDS

This protocol is adapted from a one-pot synthesis method using iodine as the oxidant.[6]

Materials:

-

Potassium hydroxide (B78521) (KOH) pellets

-

Isopropanol

-

Acetonitrile (B52724) (CH₃CN)

-

Carbon disulfide (CS₂)

-

Iodine (I₂)

-

Deionized water

-

Sodium thiosulfate (B1220275) solution (10%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

To a solution of isopropanol (25 mmol) in acetonitrile (10 mL) in a round-bottom flask, add KOH pellets (25 mmol).

-

Reflux the mixture for 20 minutes with stirring.

-

Cool the mixture to room temperature.

-

Slowly add carbon disulfide (30 mmol) to the mixture with constant stirring in an ice-cold water bath. Continue stirring for 15-20 minutes to form the potassium isopropyl xanthate intermediate.

-

Dissolve the resulting xanthate salt mixture in deionized water (10 mL).

-